tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrrolidine ring can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydride, potassium carbonate; reactions are often conducted in polar aprotic solvents like dichloromethane or tetrahydrofuran
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its role in the development of new drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl (3-hydroxypropyl)carbamate
- tert-butyl methyl (pyrrolidin-3-yl)carbamate
- tert-butyl (2-piperidin-3-ylethyl)carbamate
- tert-butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate .
Comparison:
- tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate is unique due to the presence of both the pyrrolidine ring and the phenyl group, which confer specific chemical and biological properties.
- Other similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
- The combination of the tert-butyl group with the pyrrolidine and phenyl moieties makes this compound particularly versatile and valuable in various research and industrial contexts .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-12-13-7-6-8-14(11-13)18-9-4-5-10-18/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,17,19) |
InChI Key |
FPBFRWRUOLZOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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